molecular formula C10H11FINO B4692086 N-(2-fluoro-4-iodophenyl)butanamide

N-(2-fluoro-4-iodophenyl)butanamide

Cat. No.: B4692086
M. Wt: 307.10 g/mol
InChI Key: BFGYLNLSPTUAOZ-UHFFFAOYSA-N
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Description

N-(2-Fluoro-4-iodophenyl)butanamide is a fluorinated and iodinated aromatic amide characterized by a butanamide backbone linked to a 2-fluoro-4-iodophenyl group. The iodine atom, a heavy halogen, may contribute to increased molecular weight (estimated ~333.12 g/mol) and influence metabolic stability, while the fluorine atom could modulate electron density and lipophilicity .

Properties

IUPAC Name

N-(2-fluoro-4-iodophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FINO/c1-2-3-10(14)13-9-5-4-7(12)6-8(9)11/h4-6H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGYLNLSPTUAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-4-iodophenyl)butanamide typically involves a multi-step process. One common method is a two-step substitution reaction. Initially, a fluorinated phenyl compound undergoes iodination to introduce the iodine atom at the desired position. This is followed by an amide formation reaction where the butanamide group is attached to the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis for larger scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-4-iodophenyl)butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-fluoro-4-iodophenyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-iodophenyl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Structural Analogues with Shared 2-Fluoro-4-Iodophenyl Moieties

Several MEK inhibitors listed in share the 2-fluoro-4-iodophenyl group but differ in core structures and additional substituents:

Compound Name Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Biological Activity
This compound Butanamide-linked phenyl None (baseline structure) ~333.12 Not explicitly reported
Tametinib/GSK1120212 Pyrido[4,3-d]pyrimidinone Cyclopropyl, methyl, acetamide ~651.38 MEK/ERK pathway inhibition
Pimertib Isonicotinamide Dihydroxypropyl, dimethyl ~449.25 MEK inhibition
XL518/GDC-0973 Azetidinol Difluoro, piperidinyl ~548.31 MEK1/2 inhibition

Key Observations :

  • The 2-fluoro-4-iodophenyl group is conserved across these compounds, suggesting its critical role in target binding (e.g., MEK kinases) through halogen bonding or steric interactions .
  • Modifications to the core structure (e.g., pyrimidinone vs. azetidinol) significantly alter molecular weight and solubility, impacting pharmacokinetics.

Butanamide Derivatives with Varied Aromatic Substituents

Butanamide derivatives with halogenated or functionalized phenyl groups exhibit structural diversity (–6):

Compound Name (CAS) Phenyl Substituents Butanamide Chain Modifications Molecular Weight (g/mol) Physicochemical Implications
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide 5-Amino-2-fluoro, 2,4-dichlorophenoxy Phenoxy substitution 357.21 Increased hydrophobicity, reduced solubility
N-(2-Bromo-4-methylphenyl)-4-phenylbutanamide 2-Bromo-4-methyl Phenyl substitution 332.23 Bromine enhances steric bulk vs. iodine
N-(2-Amino-4-fluorophenyl)-4-(dimethylamino)butanamide 2-Amino-4-fluoro Dimethylamino substitution 239.29 Enhanced basicity, improved solubility

Key Observations :

  • Functional Group Impact: Amino or phenoxy groups () introduce hydrogen-bonding capacity or steric hindrance, which may influence target selectivity .

Electronic and Steric Considerations

  • Iodine vs. Bromine/Chlorine : Iodine’s larger atomic radius and higher polarizability compared to bromine or chlorine may enhance van der Waals interactions in hydrophobic binding pockets, as seen in MEK inhibitors like tametinib .
  • Fluorine’s Role : The ortho-fluorine atom likely exerts an electron-withdrawing effect, stabilizing the amide bond and modulating the phenyl ring’s electron density for optimal target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-fluoro-4-iodophenyl)butanamide
Reactant of Route 2
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N-(2-fluoro-4-iodophenyl)butanamide

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